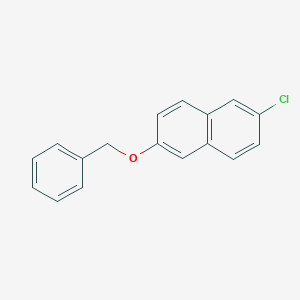

2-(Benzyloxy)-6-chloronaphthalene

Description

2-(Benzyloxy)-6-chloronaphthalene (CAS [1881290-93-2], MFCD29044331) is a naphthalene derivative substituted with a benzyloxy group at position 2 and a chlorine atom at position 6. The compound’s purity in commercial preparations is typically 95%, as noted in supplier catalogs. The chlorine substituent introduces electron-withdrawing effects, while the benzyloxy group acts as an electron donor, creating a polarized electronic environment that may influence reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

2-chloro-6-phenylmethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHPHTRCVUYWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-chloronaphthalene typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene as the core structure.

Chlorination: The naphthalene undergoes chlorination to introduce a chlorine atom at the sixth position. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

Benzyloxylation: The chlorinated naphthalene is then subjected to a benzyloxylation reaction. This involves the reaction of the chlorinated naphthalene with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy group at the second position.

Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-6-chloronaphthalene may involve:

Batch Processing: Utilizing large reactors where the chlorination and benzyloxylation steps are carried out sequentially.

Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-6-chloronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the benzyloxy group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Substitution: Products include derivatives with different substituents replacing the chlorine atom.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include dechlorinated naphthalene or modified benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-chloronaphthalene finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-6-chloronaphthalene exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds, sourced from the Combi-Blocks catalog, share functional or structural motifs with 2-(Benzyloxy)-6-chloronaphthalene and are analyzed for comparative insights:

Structural and Functional Group Comparisons

1-(Benzyloxy)-3-chloropropane (QJ-2962)

- Structure : Aliphatic propane chain with benzyloxy (position 1) and chlorine (position 3).

- Key Differences: Lacks aromaticity, resulting in lower thermal stability and higher conformational flexibility. The aliphatic backbone may enhance solubility in nonpolar solvents compared to naphthalene derivatives.

- Applications : Likely used as an intermediate in alkylation or etherification reactions due to its reactive terminal chlorine .

3-(Benzyloxy)-6-chloropyridazine (QY-1232)

- Structure : Pyridazine (a diazine with adjacent nitrogen atoms) substituted with benzyloxy (position 3) and chlorine (position 6).

- Key Differences : The electron-deficient pyridazine ring enhances polarity and susceptibility to nucleophilic substitution at the chlorine site. Nitrogen atoms enable hydrogen bonding, increasing solubility in polar solvents relative to naphthalene derivatives.

- Applications: Potential use in pharmaceuticals or agrochemicals due to heteroaromatic reactivity .

3-(Benzyloxy)cyclobutanecarbonitrile (QY-6434)

- Structure: Strained cyclobutane ring with benzyloxy and cyano groups.

- Key Differences: Ring strain increases reactivity, favoring ring-opening or rearrangement reactions. The electron-withdrawing cyano group may deactivate the benzyloxy moiety toward electrophilic attacks.

- Applications : Valuable in synthesizing strained intermediates for drug discovery .

3-(Benzyloxy)cyclobutanol (QD-6553)

- Structure : Cyclobutane substituted with benzyloxy and hydroxyl groups.

- Key Differences : The hydroxyl group introduces hydrogen bonding, enhancing aqueous solubility. Ring strain and polar functional groups make it prone to acid-catalyzed reactions or oxidation.

- Applications: Potential precursor for fine chemicals or chiral building blocks .

2-Benzyloxycyclobutanone (QM-6739)

- Structure: Cyclobutanone (four-membered ketone) with a benzyloxy group.

- Key Differences : The ketone group increases electrophilicity, enabling nucleophilic additions or condensations. Strain and polarity make it reactive under basic conditions.

- Applications : Useful in synthesizing ketone-derived polymers or bioactive molecules .

Physical and Chemical Property Comparison Table

| Compound Name | CAS Number | Purity | MFCD Number | Key Functional Groups | Aromaticity |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-6-chloronaphthalene | [1881290-93-2] | 95% | MFCD29044331 | Chlorine, Benzyloxy | Aromatic |

| 1-(Benzyloxy)-3-chloropropane | [26420-79-1] | 96% | MFCD00028196 | Chlorine, Benzyloxy | Non-aromatic |

| 3-(Benzyloxy)-6-chloropyridazine | [91063-19-3] | 98% | MFCD00270292 | Chlorine, Benzyloxy, Diazine | Aromatic |

| 3-(Benzyloxy)cyclobutanecarbonitrile | [1566444-05-0] | 95% | MFCD28142405 | Cyano, Benzyloxy | Non-aromatic |

| 3-(Benzyloxy)cyclobutanol | [100058-61-5] | 95% | MFCD21756137 | Hydroxyl, Benzyloxy | Non-aromatic |

| 2-Benzyloxycyclobutanone | [206751-75-9] | 95% | MFCD09908029 | Ketone, Benzyloxy | Non-aromatic |

Reactivity and Application Insights

- Aromatic Systems : 2-(Benzyloxy)-6-chloronaphthalene and 3-(Benzyloxy)-6-chloropyridazine exhibit divergent reactivity due to their aromatic cores. The naphthalene derivative’s extended conjugation supports applications in optoelectronics, while the pyridazine’s nitrogen atoms facilitate coordination chemistry .

- Aliphatic/Strained Systems : Compounds like 1-(Benzyloxy)-3-chloropropane and cyclobutane derivatives are more versatile in synthetic organic chemistry, serving as intermediates for cross-coupling or cycloaddition reactions.

- Polarity and Solubility: Hydroxyl- or cyano-containing analogs (e.g., QD-6553, QY-6434) show increased polarity, making them suitable for aqueous-phase reactions or pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.